AMG-3969
Vue d'ensemble
Description
AMG-3969 est un puissant perturbateur de l'interaction entre la glucokinase et la protéine régulatrice de la glucokinase. Ce composé a montré un potentiel significatif dans la régulation du métabolisme du glucose, ce qui en fait un candidat prometteur pour le traitement des maladies métaboliques telles que le diabète sucré .
Mécanisme D'action
Target of Action
The primary target of this compound is the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP) . Glucokinase is a glucose-metabolizing enzyme, and its activity is regulated by the glucokinase regulatory protein .
Mode of Action
The compound acts as a potent disruptor of the glucokinase-glucokinase regulatory protein interaction . It exhibits potent cellular activity, effectively reversing the inhibitory effect of GKRP on GK activity . This results in the promotion of GK translocation .
Biochemical Pathways
The disruption of the GK-GKRP interaction affects the metabolic pathway of glucose. Glucokinase plays a crucial role in the regulation of carbohydrate metabolism . By promoting the activity of glucokinase, the compound enhances carbohydrate metabolism .
Pharmacokinetics
The compound has good in vivo pharmacokinetic properties . It demonstrates significant reductions in blood glucose levels in a dose-dependent manner .
Result of Action
The compound’s action results in a robust pharmacodynamic response, as well as statistically significant dose-dependent reductions in fed blood glucose levels . It demonstrates dose-dependent efficacy in three models of diabetes: diet-induced obese (DIO), ob/ob, and db/db mice .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de AMG-3969 implique une synthèse asymétrique du noyau 2-alcynyl pipérazine via une isomérisation promue par une base. Le composant aminopyridinesulfonamide est synthétisé par une approche révisée qui améliore le profil de sécurité . La voie de synthèse détaillée comprend les étapes suivantes :
Formation du noyau 2-alcynyl pipérazine : Cette étape implique l'isomérisation d'un composé précurseur dans des conditions basiques.
Synthèse de l'aminopyridinesulfonamide : Cette étape implique la réaction de l'aminopyridine avec le chlorure de sulfonyle dans des conditions contrôlées pour former le sulfonamide.
Méthodes de production industrielle
La production industrielle de this compound suit la même voie de synthèse que celle décrite ci-dessus, mais elle est mise à l'échelle pour répondre aux demandes commerciales. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
AMG-3969 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs sulfonamide et pipérazine .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les chlorures de sulfonyle et les bases telles que l'hydroxyde de sodium ou le carbonate de potassium.
Conditions de réaction : Ces réactions sont généralement effectuées à des températures douces à modérées et en présence d'un solvant approprié tel que le diméthylsulfoxyde.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de this compound, qui peuvent être analysés plus avant pour leur activité biologique .
Applications de la recherche scientifique
Médecine : Exploré comme agent thérapeutique pour le traitement du diabète de type II.
Industrie : Potentiellement utilisé dans le développement de nouveaux médicaments ciblant les maladies métaboliques.
Mécanisme d'action
This compound exerce ses effets en perturbant l'interaction entre la glucokinase et la protéine régulatrice de la glucokinase. Cette perturbation conduit à l'activation de la glucokinase, ce qui améliore le métabolisme du glucose. Les cibles moléculaires impliquées comprennent la glucokinase et la protéine régulatrice de la glucokinase, et la voie principalement affectée est la voie glycolytique .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the interaction between glucokinase and glucokinase regulatory protein.
Biology: Investigated for its role in glucose metabolism and its potential to modulate blood glucose levels.
Medicine: Explored as a therapeutic agent for the treatment of type II diabetes mellitus.
Industry: Potentially used in the development of new drugs targeting metabolic diseases.
Comparaison Avec Des Composés Similaires
Composés similaires
Activateurs de la glucokinase : Des composés qui activent directement la glucokinase, mais qui peuvent présenter un risque plus élevé d'hypoglycémie.
Unicité de AMG-3969
This compound est unique dans sa capacité à réduire sélectivement la glycémie dans les modèles diabétiques sans affecter les animaux normoglycémiques. Cette action sélective réduit le risque d'hypoglycémie, ce qui en fait une alternative plus sûre par rapport aux activateurs directs de la glucokinase .
Activité Biologique
AMG-3969 is a potent and selective disruptor of the glucokinase (GCK) and glucokinase regulatory protein (GKRP) interaction. Its biological activity has been extensively studied, particularly in the context of glucose metabolism and diabetes management. This article synthesizes findings from various sources regarding the compound's mechanism of action, pharmacokinetics, and efficacy in preclinical models.
This compound functions primarily by disrupting the GCK-GKRP complex, which plays a crucial role in regulating glucose metabolism. The binding of this compound to GKRP leads to a conformational change that inhibits GKRP's ability to sequester GCK, thereby enhancing GCK's activity in glucose utilization.
Key Findings:
- Binding Mechanism: this compound utilizes a conformational selection binding mechanism. Studies have shown that it associates with a rare conformation of GKRP (GKRP) that constitutes only 3% of the total protein population, indicating a high specificity for this state .
- Fluorescence Changes: The association of this compound with GKRP results in significant changes in intrinsic protein fluorescence, which can be used to monitor ligand binding .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, with studies demonstrating an approximate bioavailability of 75% in rat models. This characteristic supports its potential as a therapeutic agent for managing blood glucose levels.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | 75% |
IC50 (inhibition constant) | 4 nM |
Efficacy in db/db mice | Dose-dependent |
Efficacy in Preclinical Models
This compound has been tested in various animal models of diabetes, including diet-induced obese (DIO), ob/ob, and db/db mice. The compound demonstrates a significant reduction in blood glucose levels, particularly in diabetic models.
Case Studies:
- Diet-Induced Obesity (DIO) Mice: In these models, this compound effectively lowered blood glucose levels without adversely affecting triglycerides or insulin levels over a 24-hour period .
- db/db Mice: this compound showed a consistent dose-dependent reduction in blood glucose levels, highlighting its potential for therapeutic use in Type 2 diabetes management .
Comparative Studies
Comparative studies have shown that this compound is more effective than its predecessor, AMG-1694, particularly concerning its translocatory effects on GCK. While both compounds disrupt the GK-GKRP interaction, this compound offers enhanced efficacy and specificity.
Table 2: Comparative Efficacy of AMG Compounds
Compound | IC50 (nM) | Efficacy in db/db Mice | Notes |
---|---|---|---|
AMG-1694 | Not provided | Moderate | Initial lead compound |
This compound | 4 | High | Optimized for greater efficacy |
Propriétés
IUPAC Name |
2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKNECWLVONIH-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol (AMG-3969) and how does it affect blood glucose levels?
A1: this compound acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor. [, ] GK is an enzyme primarily found in the liver and pancreas that plays a crucial role in glucose homeostasis. GKRP, on the other hand, binds to and inhibits GK activity. By disrupting the interaction between GK and GKRP, this compound promotes the release of GK from the complex and increases its translocation to the cytosol. [] This leads to enhanced GK activity and subsequently promotes glucose uptake and metabolism, resulting in a reduction of blood glucose levels. [, ]
Q2: What are the key structural features of this compound that contribute to its activity as a GK-GKRP disruptor?
A2: Structure-activity relationship (SAR) studies have identified several crucial features in this compound responsible for its potency. The aryl carbinol group, particularly the hexafluoropropan-2-ol moiety, plays a significant role in binding to GKRP. [] Modifications to this region, such as the introduction of sulfoximine and pyridinyl derivatives, were explored to optimize the compound's potency and pharmacokinetic properties. [] Additionally, the 2-alkynyl piperazine core, synthesized through a base-promoted isomerization, is another critical structural component. []
Q3: How effective was this compound in preclinical animal models of diabetes?
A3: In preclinical studies using diabetic db/db mice, this compound demonstrated significant glucose-lowering effects. Oral administration of the compound resulted in robust pharmacodynamic responses, including enhanced GK translocation and dose-dependent reductions in fed blood glucose levels. [] Notably, this compound achieved statistically significant reductions in blood glucose, with a maximum reduction of 58% observed in these studies. []
Q4: What were the limitations of earlier GK-GKRP disruptors, and how does this compound overcome these challenges?
A4: Initial GK-GKRP disruptors faced challenges related to high metabolic turnover, limiting their therapeutic potential. [] this compound was designed based on structure-based drug design principles and metabolite identification studies, leading to improved metabolic stability compared to its predecessors. [] This enhanced stability translated into a more favorable pharmacokinetic profile, making this compound a more promising candidate for further development.
Q5: Are there any known crystal structures available that provide insights into the binding mode of this compound with GKRP?
A5: Yes, X-ray crystallography studies have been conducted to elucidate the binding interactions of this compound with GKRP. [] The crystal structure of human GKRP complexed with this compound and the activator glucose-6-phosphate (S6P) provides detailed insights into the binding mode and interactions at the atomic level. [] These structural data are crucial for understanding the molecular basis of GK-GKRP disruption by this compound and for guiding further drug discovery efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.